molecular formula C5H5ClN2OS B102165 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one CAS No. 6632-63-9

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one

Cat. No.: B102165
CAS No.: 6632-63-9
M. Wt: 176.62 g/mol
InChI Key: YZLZVOIALLRHEJ-UHFFFAOYSA-N
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Description

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is a heterocyclic organic compound with the molecular formula C5H5ClN2OS This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 6-position and a methylthio group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one typically involves the chlorination of 2-(methylthio)pyrimidin-4(1H)-one. One common method includes the reaction of 2-(methylthio)pyrimidin-4(1H)-one with a chlorinating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or methanol.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.

Major Products Formed

    Nucleophilic Substitution: Products include 6-amino-2-(methylthio)pyrimidin-4(1H)-one, 6-alkoxy-2-(methylthio)pyrimidin-4(1H)-one, etc.

    Oxidation: Products include 6-chloro-2-(methylsulfinyl)pyrimidin-4(1H)-one and 6-chloro-2-(methylsulfonyl)pyrimidin-4(1H)-one.

    Reduction: Products include partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. The chlorine and methylthio groups can enhance its binding affinity to target molecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-(methylthio)pyrimidin-4-amine
  • 6-Chloro-2-(methylsulfinyl)pyrimidin-4(1H)-one
  • 6-Chloro-2-(methylsulfonyl)pyrimidin-4(1H)-one

Uniqueness

6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and methylthio groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2OS/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLZVOIALLRHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286421
Record name 6-Chloro-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6632-63-9
Record name 6632-63-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-(methylsulfanyl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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